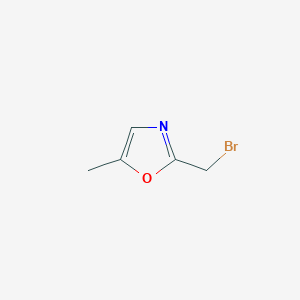
2-(Bromomethyl)-5-methyloxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques such as X-ray crystallography and NMR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
2-(Bromomethyl)-5-methyloxazole serves as a reactive scaffold for synthetic elaboration, particularly in the creation of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. Its use in substitution reactions showcases its potential in the synthesis of complex molecules. For instance, its bromomethyl analogue has been employed in the C-alkylation of a stabilized carbanion, demonstrating its utility in concise syntheses, such as that of Oxaprozin, highlighting its importance in synthetic chemistry Pravin Patil, F. A. Luzzio, 2016.
Catalysis
The compound finds application in catalysis, as illustrated by gold-catalyzed syntheses of oxazoles from propargylcarboxamides. This process, under mild conditions, enables the preparation of 2,5-disubstituted oxazoles, showcasing the compound's role in facilitating chemical transformations through catalytic processes A. Hashmi, Jan P. Weyrauch, W. Frey, J. Bats, 2004.
Antibacterial and Antimicrobial Properties
Research into the physicochemical properties of S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, involving reactions with bromoalkanes, has led to the synthesis of compounds with high yields. These derivatives have been studied for their antibacterial activity, suggesting potential applications in developing new antimicrobial agents. The efficacy of these compounds against a range of bacterial strains underscores the broader implications of 2-(Bromomethyl)-5-methyloxazole derivatives in addressing microbial resistance .
Anticancer Research
The gold-catalyzed synthesis of 5-aryl-2-methyloxazole derivatives and their evaluation for antiproliferative activities against various cancer cell lines indicate the compound's relevance in medicinal chemistry. Certain derivatives have shown significant inhibitory activities, particularly against breast carcinoma cells, demonstrating the potential of 2-(Bromomethyl)-5-methyloxazole derivatives in cancer research and therapy Chao Wu, Zhiwu Liang, Yingying Xu, Wei-Min He, J. Xiang, 2013.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(bromomethyl)-5-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-4-3-7-5(2-6)8-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMZAPAEAITURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-methyloxazole | |
CAS RN |
1394021-83-0 |
Source


|
| Record name | 2-(bromomethyl)-5-methyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

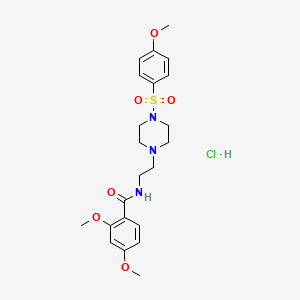
![N-(2-chlorophenyl)-2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678687.png)
![N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B2678689.png)
![3-Ethoxy-4-({1-[1-(furan-2-carbonyl)piperidin-4-yl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}oxy)benzonitrile](/img/structure/B2678690.png)
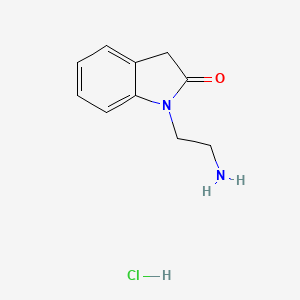

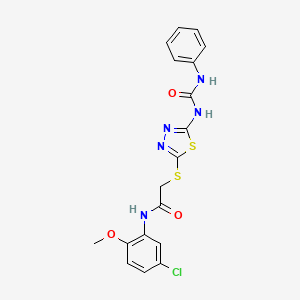

![3-(2,3-Dimethoxyphenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2678696.png)


![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)propanamide](/img/structure/B2678704.png)
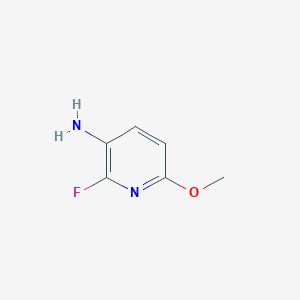
![methyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2678706.png)